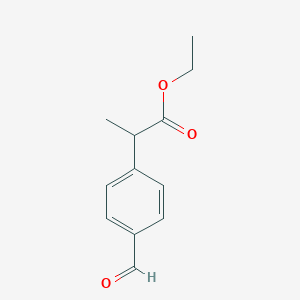

4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester

Descripción general

Descripción

El ácido farnesiltioacético es un compuesto químico con la fórmula molecular C₁₇H₂₈O₂S. Es un análogo de la S-farnesilcisteína y actúa como un inhibidor competitivo de la metiltransferasa de proteínas preniladas, una enzima involucrada en la modificación postraduccional de proteínas . Este compuesto es conocido por su capacidad de inhibir la metilación de sustratos farnesilados y geranilgeranilados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido farnesiltioacético se puede sintetizar a través de una serie de reacciones químicas que involucran la modificación de la farnesilcisteínaLas condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial del ácido farnesiltioacético implica escalar las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El proceso puede implicar múltiples pasos, incluida la purificación y aislamiento del compuesto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido farnesiltioacético experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Reactivos y condiciones comunes:

Reactivos de oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reactivos de reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Reactivos de sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles u otras formas reducidas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features:

- Aromatic Structure : It contains a para-formyl group (-CHO) on the aromatic ring, contributing to its reactivity.

- Alpha-Methyl Group : This substitution affects its steric properties and biological activity.

- Ethyl Ester Functional Group : This group enhances solubility and reactivity in various chemical processes.

Pharmaceutical Development

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester is being investigated for its potential anti-inflammatory and antimicrobial properties. These characteristics suggest it could serve as a lead compound in drug discovery, particularly for conditions involving inflammation or infection.

- Case Study : In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial activity, indicating that this compound may also possess similar effects .

Biochemical Studies

The compound is utilized in biochemical research to explore its interactions with biological systems. Its ability to inhibit specific enzymes may provide insights into cellular processes.

- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with prenylated proteins, similar to other compounds in its class .

Material Science

In material science, the compound's unique structure allows it to be explored as a potential additive in polymer synthesis and other materials.

- Applications in Polymers : The ethyl ester group may enhance the compatibility of the compound with various polymer matrices, potentially improving material properties .

Mecanismo De Acción

El ácido farnesiltioacético ejerce sus efectos inhibiendo la metiltransferasa de proteínas preniladas. Esta enzima es responsable de la metilación de proteínas preniladas, un proceso que es crucial para su función y localización adecuadas dentro de las células. Al inhibir esta enzima, el ácido farnesiltioacético interrumpe el proceso de metilación, lo que lleva a una función proteica alterada y efectos celulares .

Compuestos similares:

S-Farnesilcisteína: Un análogo del ácido farnesiltioacético, también involucrado en la inhibición de la metiltransferasa de proteínas preniladas.

Ácido geranilgeraniltioacético: Similar en estructura y función, pero con un grupo geranilgeranilo en lugar de un grupo farnesilo.

Singularidad: El ácido farnesiltioacético es único debido a su inhibición específica de la metiltransferasa de proteínas preniladas y su capacidad de inhibir la metilación de sustratos tanto farnesilados como geranilgeranilados. Esta doble inhibición lo convierte en una herramienta valiosa para estudiar las modificaciones de proteínas y sus efectos en los procesos celulares .

Comparación Con Compuestos Similares

S-Farnesyl cysteine: An analog of farnesylthioacetic acid, also involved in the inhibition of prenylated protein methyltransferase.

Geranylgeranylthioacetic acid: Similar in structure and function, but with a geranylgeranyl group instead of a farnesyl group.

Uniqueness: Farnesylthioacetic acid is unique due to its specific inhibition of prenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This dual inhibition makes it a valuable tool in studying protein modifications and their effects on cellular processes .

Actividad Biológica

4-Formyl-alpha-methyl-benzeneacetic acid ethyl ester, also known as ethyl 2-(p-formylphenyl)propionate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, and antimicrobial effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a formyl group attached to a benzene ring, which is connected to an ethyl ester group. This unique arrangement may confer specific biological activities that differentiate it from structurally similar compounds.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₂O₃ | Contains a formyl group; potential anti-inflammatory properties |

| Benzeneacetic Acid Ethyl Ester | C₁₀H₁₂O₂ | Lacks formyl group; simpler structure |

| 4-Chloro-alpha-formyl-benzeneacetic Acid Ethyl Ester | C₁₁H₁₁ClO₃ | Contains chlorine; different reactivity profile |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are hypothesized to arise from the compound's ability to inhibit certain inflammatory pathways, similar to other compounds with analogous structures. A study highlighted the potential for this compound to reduce inflammation in animal models, suggesting its application in treating inflammatory diseases.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may also possess antimicrobial properties, although specific mechanisms of action remain to be elucidated. The compound's efficacy against various bacterial strains could position it as a candidate for further development in antimicrobial therapies.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of various compounds at specific targets related to cancer therapy. Although specific studies on this compound are scarce, similar compounds have shown binding interactions with targets involved in apoptosis pathways, suggesting that this compound could influence cellular processes related to cancer progression .

The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with key biological targets involved in inflammation and microbial inhibition. Further research is necessary to elucidate these mechanisms definitively.

Propiedades

IUPAC Name |

ethyl 2-(4-formylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPWKBOJHTURNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285296 | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-04-4 | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43153-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.